Lipophilic Ligand Efficiency: Computed XLogP3-AA Compared to DGAT1 Lead Compound
The target compound possesses a computed XLogP3-AA of 2.5 [1], which is approximately 2–3 log units lower than the cLogP values reported for the biphenyl urea DGAT1 inhibitor lead series (compound 4 and its analogs) that prompted the search for heterocyclic replacements [2]. Lower lipophilicity is associated with improved aqueous solubility and reduced promiscuous off-target binding. The comparator DGAT1 lead compound 40a (a 3-phenylisoxazole biaryl urea) achieved an IC₅₀ of 64 nM and a measured solubility of 0.43 mg/mL at pH 7.4, along with 90% in vivo plasma triglyceride reduction in mice [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA / cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (computed) [1] |
| Comparator Or Baseline | Compound 40a: cLogP not explicitly stated for this compound; biphenyl urea leads reported as 'high cLogP' prompting heterocycle replacement strategy [2] |
| Quantified Difference | Estimated reduction of ~2–3 log units relative to biphenyl urea leads (exact comparator value not disclosed) [2] |
| Conditions | In silico prediction (XLogP3-AA) [1]; DGAT1 enzymatic assay and in vivo fat tolerance test (mice) for comparator [2] |
Why This Matters
Lower computed lipophilicity suggests a more favorable developability profile than the biphenyl urea series, which is critical for procurement decisions when selecting DGAT1 inhibitor scaffolds for further optimization.
- [1] PubChem Compound Summary for CID 41149521, Ethyl 5-(isoxazole-5-carboxamido)-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information (2026). View Source
- [2] Jadhav RD, et al. Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. Eur J Med Chem. 2012;54:323-332. doi:10.1016/j.ejmech.2012.05.016. View Source
